molecular formula C14H15Cl2N3O B2884589 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride CAS No. 1258641-44-9

3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride

Cat. No. B2884589
M. Wt: 312.19
InChI Key: PQXBHFJTKDYAKM-UHFFFAOYSA-N
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Description

“3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride” is a chemical compound with the CAS Number: 1258641-44-9 . It has a molecular weight of 312.2 and is typically found in a powder form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride” is not available in the retrieved data.


Physical And Chemical Properties Analysis

“3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride” is a powder at room temperature . It has a molecular weight of 312.2 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Organic Synthesis Enhancements

Research has indicated that the imidazo[1,2-a]pyridine scaffold, related to 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride, is valuable in the synthesis of oligonucleotide analogues. Specifically, an activating agent incorporating pyridine hydrochloride/aniline has been utilized to synthesize mixed base oligonucleotides, highlighting its utility in creating compounds sensitive to conventional deblocking steps used in nucleoside phosphoramidites activation (Gryaznov & Letsinger, 1992).

Medicinal Chemistry Leads

The imidazo[1,2-a]pyridine framework is a key moiety in medicinal chemistry, offering a wide range of pharmacological properties. Its structural versatility allows for the development of enzyme inhibitors, receptor ligands, and anti-infectious agents, making it a significant scaffold in drug discovery processes. The recent progress in understanding the pharmacological attributes of imidazo[1,2-a]pyridine derivatives underscores their potential in therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).

Innovative Synthesis Methods

Novel Synthesis Approaches

Advancements in synthetic chemistry have enabled the development of new methods for constructing imidazo[1,2-a]pyridine derivatives. For instance, visible-light-promoted cross-dehydrogenative coupling methodologies have been explored to afford 3-substituted imidazopyridines, illustrating the use of organo photocatalysts in metal-free conditions. This approach facilitates the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrimidine and indole derivatives, under mild reaction conditions (Kibriya, Bagdi, & Hajra, 2018).

C-H Functionalization for C-S Bond Formation

Recent efforts in chemical synthesis have focused on the C-H functionalization of imidazo[1,2-a]pyridines, aiming at enhancing biological activity through the synthesis of functionalized derivatives. These methods leverage readily available substrates and catalysts under mild conditions, contributing significantly to the pharmaceutical application landscape (Ravi & Adimurthy, 2017).

Safety And Hazards

The safety information for “3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride” indicates that it has a GHS07 pictogram and a signal word "Warning" . More specific hazard statements and precautionary statements are not available in the retrieved data.

properties

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O.2ClH/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12;;/h1-9H,10,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXBHFJTKDYAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride

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